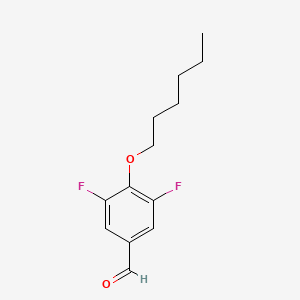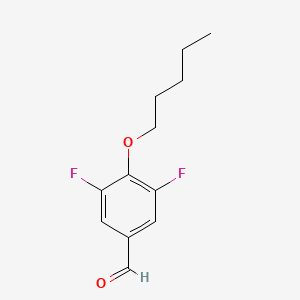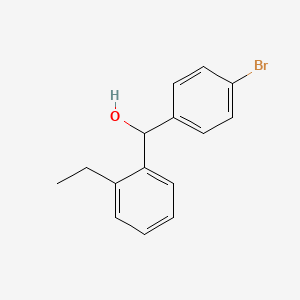
2'-Ethoxy-5'-methyl-2,2,2-trifluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Ethoxy-5’-methyl-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of an ethoxy group, a methyl group, and three fluorine atoms attached to the acetophenone core
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method to synthesize 2’-Ethoxy-5’-methyl-2,2,2-trifluoroacetophenone involves the Friedel-Crafts acylation of 2-ethoxy-5-methylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Grignard Reaction: Another synthetic route involves the reaction of 2-ethoxy-5-methylbenzyl magnesium bromide with trifluoroacetic anhydride. This method requires the preparation of the Grignard reagent, which is then reacted with the anhydride to yield the desired product.
Industrial Production Methods: Industrial production of 2’-Ethoxy-5’-methyl-2,2,2-trifluoroacetophenone may involve large-scale Friedel-Crafts acylation processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of production.
Types of Reactions:
Oxidation: 2’-Ethoxy-5’-methyl-2,2,2-trifluoroacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carbonyl group in 2’-Ethoxy-5’-methyl-2,2,2-trifluoroacetophenone can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The ethoxy and methyl groups on the aromatic ring can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical reactions that can be performed under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2’-ethoxy-5’-methyl-2,2,2-trifluoroethanol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2’-Ethoxy-5’-methyl-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2’-Ethoxy-5’-methyl-2,2,2-trifluoroacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
2,2,2-Trifluoroacetophenone: Lacks the ethoxy and methyl groups, making it less complex and potentially less versatile in synthetic applications.
2’-Methoxy-5’-methyl-2,2,2-trifluoroacetophenone: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and physical properties.
2’-Ethoxy-4’-methyl-2,2,2-trifluoroacetophenone:
Uniqueness: 2’-Ethoxy-5’-methyl-2,2,2-trifluoroacetophenone is unique due to the specific positioning of its functional groups, which can confer distinct reactivity and properties compared to its analogs. The presence of both ethoxy and methyl groups, along with the trifluoromethyl group, makes it a valuable intermediate in organic synthesis and a candidate for various research applications.
Propiedades
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-3-16-9-5-4-7(2)6-8(9)10(15)11(12,13)14/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYKCJSTHAHFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene](/img/structure/B7941662.png)

